molecular formula C13H20O B13733302 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- CAS No. 42507-55-1

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel-

Cat. No.: B13733302
CAS No.: 42507-55-1
M. Wt: 192.30 g/mol
InChI Key: DBKJZSIBBKOBCN-UPJWGTAASA-N
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Description

The compound 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is a bicyclic monoterpene derivative featuring a cyclohexene backbone substituted with methyl and propenyl groups. Its stereochemistry, defined by the (1R,2R,5R)-relative configuration, significantly influences its reactivity and physical properties. For example, rel-(1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde (CAS 49751-88-4) shares a bicyclic framework and carboxaldehyde functional group, with a boiling point of 86–89°C at 10 Torr . Such compounds are often intermediates in synthetic organic chemistry, particularly in the synthesis of fragrances or pharmaceuticals.

Properties

CAS No.

42507-55-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13+/m1/s1

InChI Key

DBKJZSIBBKOBCN-UPJWGTAASA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O

Canonical SMILES

CC1CC(C(C=C1C)C=C(C)C)C=O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials: Acrolein (technical grade or anhydrous) and butadiene.
  • Reaction Type: Diels-Alder type cycloaddition forming the cyclohexene ring with aldehyde functionality.
  • Key Conditions: Elevated temperatures (80–200 °C), increased pressure (up to 25 bar or higher), and controlled molar ratios of reactants.

Reactor Setup and Process Parameters

The process is generally carried out in a multi-stage continuous flow system consisting of:

  • First Circulation Reactor (Loop Reactor):

    • Continuous feeding of acrolein and butadiene.
    • Temperature range: 80–160 °C (preferably 100–130 °C).
    • Pressure: Approximately 25 bar.
    • Weight ratio of feed substances to circulating reaction mixture: 1:5 to 1:60 (commonly around 1:25).
    • Product concentration after this stage: ≥50% by weight of the target aldehyde, typically 60–80%.
  • Second Circulation Reactor (Optional):

    • Operated under similar or slightly elevated temperatures (100–200 °C).
    • Further conversion increases aldehyde content to 75–95% by weight.
    • Provides enhanced mixing and reaction completion.
  • Secondary (After) Reactor:

    • No circulation; plug flow or pipe reactor design to minimize back mixing.
    • Temperature range: 100–240 °C (preferably 140–170 °C).
    • Completes the reaction to achieve high purity and yield.
    • Product concentration after this stage: 90–93% 3-cyclohexene-1-carboxaldehyde derivative.
    • Polymer and dimer content minimized (~2% or less).

Reaction Conditions and Yields

Parameter Value / Range Notes
Acrolein to butadiene mole ratio 0.5:1 to 2:1 (preferably 0.9:1–1.1:1) Stoichiometric control for selectivity
Temperature (loop reactors) 80–160 °C (preferably 100–130 °C) Controls reaction rate and selectivity
Temperature (secondary reactor) 100–240 °C (preferably 140–170 °C) Completes reaction, reduces impurities
Pressure ~25 bar (can be up to 200 bar) Maintains reactant phase and reaction kinetics
Conversion of acrolein Up to 98% High conversion efficiency
Yield of 3-cyclohexene-1-carboxaldehyde >90% High yield with minimal by-products
Polymer content 1.5–3% (typically ~2%) Low polymerization side reaction

Process Advantages and Notes

  • The use of circulation reactors allows strong back mixing, which dilutes the reactants and products precisely, improving selectivity and reducing side reactions.
  • The staged reactor system ensures high conversion and yield while minimizing polymer formation.
  • The reaction mixture is subsequently purified by fractional distillation under reduced pressure (e.g., 15 mmHg at 62 °C), yielding the pure aldehyde with minimal residue (<2%).
  • Stabilizers such as hydroquinone (0.3%) may be added to acrolein to prevent polymerization during the process.

Detailed Example from Patent Literature

A representative example from patent US4642387A illustrates the process:

Step Conditions & Details Outcome
Feed 278 g acrolein (with 0.3% hydroquinone) and 296 g butadiene (mole ratio 1:1.13) per hour Controlled feed rates for steady reaction
First circulation reactor 120 °C, 25 bar, volume ~2.8 L, ratio feed to circulating mixture ~1:25 Product contains 77.6% aldehyde
Second circulation reactor 120 °C, 25 bar Product contains 89.4% aldehyde
Secondary reactor 150 °C, 25 bar, pipe reactor volume ~1.1 L Product contains 93.6% aldehyde
Distillation 15 mmHg, 62 °C Yield: 93.7% aldehyde; residue <2%

This example demonstrates the continuous nature of the process, the temperature and pressure control, and the high efficiency of the method.

Molecular and Structural Information

The compound features a cyclohexene ring with aldehyde substitution at position 1, methyl groups at positions 4 and 5, and a 2-methyl-1-propenyl substituent at position 2, with defined stereochemistry (1R,2R,5R).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- depends on its application:

    In Organic Reactions: It acts as a reactive intermediate, participating in various chemical transformations.

    In Biological Systems: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- with structurally related compounds:

Compound Name Molecular Formula Substituents Stereochemistry Key Properties/Applications Reference
3-Cyclohexen-1-carboxaldehyde, 3,4-dimethyl- (CAS 0-00-0) C9H14O 3,4-dimethyl Not specified Intermediate in flavor synthesis
3-Cyclohexene-1-carboxaldehyde, 3,4-dimethyl-, (1R)- (CAS 155068-69-2) C9H14O 3,4-dimethyl (1R)-relative Potential chiral building block
rel-(1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde (CAS 49751-88-4) C10H16O Bicyclic framework, 6,6-dimethyl (1R,2R,5R)-relative Boiling point: 86–89°C @ 10 Torr

Key Observations :

  • Substituent position (3,4-dimethyl vs. 4,5-dimethyl) alters steric and electronic properties, impacting reactivity in aldol condensations or hydrogenation reactions.
  • The bicyclic framework in CAS 49751-88-4 enhances thermal stability compared to monocyclic analogs .
Functional Group Analogs

Compounds sharing the carboxaldehyde group but differing in backbone structure:

Compound Name Molecular Formula Functional Group Backbone Structure Applications Reference
3-Cyclohexene-1-carboxamide, 2-oxo-N,4,6-triphenyl- (CAS 206537-58-8) C25H21NO2 Carboxamide Cyclohexene with phenyl groups Polymer/materials science
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (CAS 197247-91-9) C7H13NO3 Amino-hydroxy acid Cyclohexane Pharmaceutical intermediates

Key Observations :

  • Carboxamide derivatives (e.g., CAS 206537-58-8) exhibit higher molecular weights and polarity, favoring solubility in polar solvents .
  • Amino-hydroxy analogs (e.g., CAS 197247-91-9) are more likely to engage in hydrogen bonding, influencing crystallization behavior .
Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

Compound Name Stereochemistry Biological/Industrial Relevance Reference
rel-(2S,4R,5R)-4-(3'-Methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes (2S,4R,5R)-relative Used in asymmetric synthesis
rel-(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid (1R,2R)-relative Marketed pharmaceutical intermediate

Key Observations :

  • The (1R,2R,5R)-relative configuration in the target compound may confer enantioselectivity in catalytic reactions, akin to dioxolane derivatives in .

Biological Activity

3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5R)-rel- is an organic compound notable for its complex structure and potential biological activities. This compound features a cyclohexene ring with various substituents that may impart unique properties relevant to medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

  • Molecular Formula: C13H20O
  • Molar Mass: 192.30 g/mol
  • CAS Number: 42507-55-1
  • IUPAC Name: (1R,2R,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

The mechanism by which 3-Cyclohexene-1-carboxaldehyde exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to 3-Cyclohexene-1-carboxaldehyde exhibit antimicrobial properties. For instance, studies on related cyclohexene derivatives have shown effectiveness against various bacterial strains. The presence of the aldehyde functional group may enhance the reactivity towards microbial targets.

Anti-inflammatory Effects

Some studies suggest that cyclohexene derivatives can exhibit anti-inflammatory properties. For example, a study demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of similar compounds has been investigated, indicating that they may scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Cyclohexene-1-carboxaldehydeStructureModerate antimicrobial activity
4,5-DimethylcyclohexeneStructureLow antioxidant activity
2-MethylcyclohexeneStructureNo significant biological activity

The presence of multiple substituents in 3-Cyclohexene-1-carboxaldehyde enhances its versatility compared to simpler analogs.

Applications in Medicinal Chemistry

Due to its unique structure and potential biological activities, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its role in drug development is particularly noteworthy as it may lead to the creation of new therapeutic agents targeting specific diseases.

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexene-1-carboxaldehyde derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis of structurally related cyclohexene carboxaldehydes often involves catalytic cyclization or aldol condensation. For example, propanedioic acid derivatives can react with α,β-unsaturated aldehydes under palladium catalysis to form cyclohexene backbones . Temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) critically impact regioselectivity and stereochemical purity. For stereocontrol, chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) are recommended. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates diastereomers .

Q. How can researchers verify the structural integrity and stereochemistry of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm, d, J = 2–4 Hz) and olefinic protons (δ 5.2–6.1 ppm, m). The (1R,2R,5R)-rel configuration is confirmed via NOESY correlations between axial methyl groups and cyclohexene protons .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, the (1R,2R,5R) configuration shows C–C bond angles of 109.5–112° in the cyclohexene ring .
  • IR : A strong carbonyl stretch (C=O) at 1680–1720 cm⁻¹ confirms aldehyde functionality .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% decomposition when stabilized with 0.1% BHT . Avoid aqueous environments: hydrolysis of the propenyl group occurs at pH > 8, forming ketone byproducts .

Advanced Research Questions

Q. How do substituents (e.g., 4,5-dimethyl vs. 4-isopropyl) impact the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) increase the diene’s HOMO energy, accelerating cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride). Comparative studies show 4,5-dimethyl derivatives react 2–3× faster than 4-isopropyl analogs (k = 0.15 vs. 0.07 M⁻¹s⁻¹ at 25°C). Steric hindrance from bulkier substituents (e.g., isopropyl) reduces endo selectivity from 85% to 60% . Computational DFT studies (B3LYP/6-31G*) align with experimental data, showing lower activation barriers for methyl-substituted systems .

Q. What strategies resolve enantiomeric mixtures of (1R,2R,5R)-rel configurations during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with n-hexane/isopropanol (95:5) to separate enantiomers (α = 1.8, Rs > 2.0) .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) selectively modifies the (1S) enantiomer, leaving the desired (1R) form unreacted (ee > 98%) .
  • Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to enrich the (1R,2R,5R) isomer .

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding affinities in catalytic pockets (e.g., Rhodium-BINAP complexes). MM/PBSA calculations reveal ΔG binding of –8.2 kcal/mol for the (1R) configuration vs. –5.1 kcal/mol for (1S), favoring enantioselective induction .
  • Docking Studies : AutoDock Vina predicts optimal dihedral angles (120–130°) for propenyl group alignment in transition states .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for similar derivatives: How to reconcile experimental vs. computational data?

  • Methodological Answer : Reported melting points for 4-methyl analogs range from 45–52°C due to polymorphism. Differential Scanning Calorimetry (DSC) at 10°C/min identifies metastable forms (Tₘ = 48°C) vs. stable forms (Tₘ = 51°C). Compare with COSMO-RS predictions (estimated Tₘ = 49.5°C) to validate purity .

Safety and Handling

Q. What are the critical hazards during large-scale reactions involving this compound?

  • Methodological Answer : The aldehyde group is a skin irritant (GHS Category 2). Use fume hoods with <0.1 ppm exposure limits. Spills require neutralization with 10% NaHSO₃ before disposal. LC-MS monitoring detects airborne aldehyde levels (LOQ = 0.05 ppm) .

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